molecular formula C23H14FN3O B2550049 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole CAS No. 338772-67-1

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole

Cat. No.: B2550049
CAS No.: 338772-67-1
M. Wt: 367.383
InChI Key: UHVKHTYWDVQJKI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpyrimidinyl group, and a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the Phenylpyrimidinyl Group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylpyrimidine boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole: Contains a methyl group instead of fluorine.

    3-(4-Nitrophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole: Features a nitro group in place of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(2-phenylpyrimidin-4-yl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14FN3O/c24-18-9-6-15(7-10-18)22-19-14-17(8-11-21(19)27-28-22)20-12-13-25-23(26-20)16-4-2-1-3-5-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVKHTYWDVQJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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